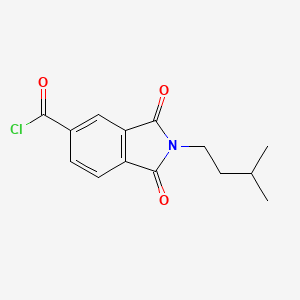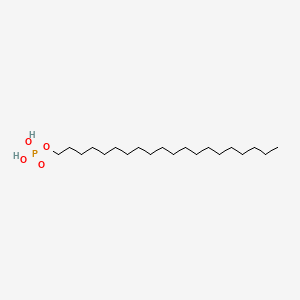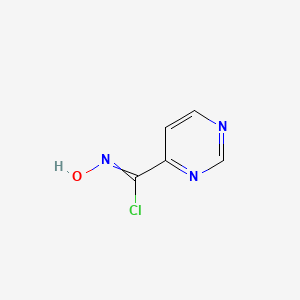![molecular formula C18H20N2O3 B13702660 1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Example Compound: is a hypothetical chemical compound used for illustrative purposes. It is known for its unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Example Compound can be synthesized through a multi-step process involving the reaction of precursor chemicals under specific conditions. The synthesis typically involves:
Step 1: Reacting precursor A with precursor B in the presence of a catalyst at a temperature of 100°C.
Step 2: Purifying the intermediate product through distillation.
Step 3: Reacting the intermediate with precursor C under reflux conditions for 2 hours.
Industrial Production Methods: In an industrial setting, Example Compound is produced using large-scale reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, often involving high-pressure systems and automated control mechanisms.
化学反応の分析
Types of Reactions: Example Compound undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate to form oxidized derivatives.
Reduction: Can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium halides in an aqueous solution.
Major Products:
Oxidation: Oxidized derivatives of Example Compound.
Reduction: Reduced form of Example Compound.
Substitution: Substituted derivatives with halide groups.
科学的研究の応用
Example Compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Example Compound involves its interaction with specific molecular targets:
Molecular Targets: Binds to enzyme X, inhibiting its activity.
Pathways Involved: Modulates the signaling pathway Y, leading to altered cellular responses.
類似化合物との比較
Compound A: Known for its high reactivity.
Compound B: Used in similar applications but with lower efficiency.
特性
分子式 |
C18H20N2O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
tert-butyl 3-phenyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(21)20-12-15(13-8-5-4-6-9-13)22-16-14(20)10-7-11-19-16/h4-11,15H,12H2,1-3H3 |
InChIキー |
GPYPKLYJDVJBAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(OC2=C1C=CC=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




sulfane](/img/structure/B13702601.png)


![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)

![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)

![1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea](/img/structure/B13702634.png)



